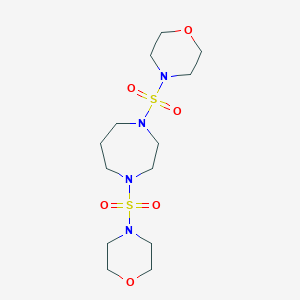![molecular formula C15H18N2O3S B289065 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. The compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been shown to reduce inflammation, pain, and fever in various animal models. It also exhibits antioxidant properties and protects against oxidative stress-induced damage. The compound has been found to regulate glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to regulate glucose metabolism and insulin sensitivity, and its potential applications in cancer treatment. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease, as it has been shown to exhibit neuroprotective properties. Another direction is to investigate its potential as a therapeutic agent for other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for better bioavailability.
In conclusion, 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a promising compound with potential applications in various scientific fields. Its potent anti-inflammatory, analgesic, and antipyretic properties, as well as its potential in cancer treatment and regulation of glucose metabolism, make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action, potential toxicity, and optimal dosage for therapeutic use.
Synthesemethoden
The synthesis of 1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-acetyl-3,5-dimethylpyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H18N2O3S/c1-9-6-7-14(8-10(9)2)21(19,20)17-12(4)15(13(5)18)11(3)16-17/h6-8H,1-5H3 |
InChI-Schlüssel |
GJMLFNFJZXEAJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)

